molecular formula C21H18ClN3OS B2481187 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 897458-62-7

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide

Numéro de catalogue: B2481187
Numéro CAS: 897458-62-7
Poids moléculaire: 395.91
Clé InChI: UIHYUWXEYZIUNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide is a synthetic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group at position 6 and an acetamide moiety at position 2. The acetamide nitrogen is further modified with a 2-phenylethyl substituent, distinguishing it from structurally related analogs. The compound’s synthesis likely follows routes analogous to those reported for related imidazo[2,1-b]thiazoles, involving condensation of substituted phenacyl bromides with aminothiazole derivatives, followed by functionalization of the acetamide side chain .

Propriétés

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c22-17-8-6-16(7-9-17)19-13-25-18(14-27-21(25)24-19)12-20(26)23-11-10-15-4-2-1-3-5-15/h1-9,13-14H,10-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHYUWXEYZIUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation . The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparaison Avec Des Composés Similaires

Anticancer Activity

  • Target Compound vs. 5l: While the target compound’s activity remains uncharacterized, its structural analog 5l demonstrates potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), outperforming sorafenib (IC₅₀ = 5.2 µM) . The 4-chlorophenyl group and piperazinyl-methoxybenzyl substituent in 5l are critical for VEGFR2 inhibition (5.72% at 20 µM) and selectivity toward cancer cells .
  • Role of Chlorophenyl Group: Compounds retaining the 4-chlorophenyl moiety (e.g., 5f, 5g, 5l) consistently show enhanced activity compared to non-halogenated analogs, likely due to improved target binding via hydrophobic interactions .

Selectivity Profiles

  • Tissue Specificity: Derivatives with extended substituents (e.g., 5l) exhibit marked selectivity for MDA-MB-231 over HepG2 cells (22.6 µM vs. 1.4 µM), whereas simpler analogs like 5j show broader cytotoxicity . This suggests that the 2-phenylethyl group in the target compound may confer unique selectivity patterns.

Activité Biologique

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide is a derivative of imidazo[2,1-b]thiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN3OSC_{21}H_{20}ClN_3OS, with a molecular weight of approximately 437.92 g/mol. The structural characteristics include:

  • A fused imidazole and thiazole ring system.
  • A chlorophenyl substituent at the 6-position of the imidazole ring.
  • An acetamide linked to a phenylethyl group.

This unique structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Antitumor Activity

Recent studies have highlighted the antitumor activity of compounds in the imidazo[2,1-b]thiazole family. For instance, derivatives synthesized from 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide demonstrated significant antiproliferative effects against various cancer cell lines, with log GI50GI_{50} values ranging from -4.41 to -6.44, indicating potent activity against tumor cells .

Table 1: Summary of Antitumor Activity

CompoundCell LineLog GI50GI_{50} ValueMechanism of Action
3bMCF-7-4.41Apoptosis induction
3bHepG2-6.44Cell cycle arrest

The mechanisms by which these compounds exert their effects include:

  • Induction of Apoptosis : Studies show that treatment with related compounds increases the Bax/Bcl-2 ratio and activates caspase pathways in treated cells, leading to programmed cell death .
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (S and G2/M), thereby inhibiting cancer cell proliferation .

Case Studies

A notable study evaluated various derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity, with some derivatives displaying IC50 values as low as 0.28 µg/mL .

In Vivo Studies

In vivo studies have demonstrated that certain derivatives effectively target tumor cells in animal models. For example, one study reported that a derivative showed selective cytotoxicity towards sarcoma cells in tumor-bearing mice .

Additional Biological Activities

Beyond anticancer properties, imidazo[2,1-b]thiazole derivatives have exhibited:

  • Antibacterial Activity : Compounds have shown effectiveness against various bacterial strains.
  • Antiviral Activity : Some derivatives possess the ability to inhibit viral replication.
  • Anti-inflammatory Effects : Research indicates potential use in treating inflammatory conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.